Anabaseine

描述

Anabaseine is a natural toxin found in certain animal venoms, known for its potent activity on a variety of vertebrate nicotinic receptors. This substance stimulates multiple subtypes of nicotinic receptors, including those in frog skeletal muscle, mouse muscle, and rat brain, demonstrating its wide-ranging pharmacological activity. The toxin's interactions with different receptor subtypes provide insights into the design of selective nicotinic agonists (Kem, Mahnir, Papke, & Lingle, 1997).

Synthesis Analysis

Anabaseine derivatives, such as 3-(2,4-dimethoxybenzylidene)anabaseine (GTS-21), have been synthesized and studied for their selective agonist activity, especially on alpha7 nicotinic acetylcholine receptors. These studies are pivotal in exploring anabaseine's potential for treating cognitive deficits associated with diseases like Alzheimer's. The synthesis of anabaseine and its derivatives involves complex organic reactions, underlining the compound's significance in medicinal chemistry (Meyer et al., 1998).

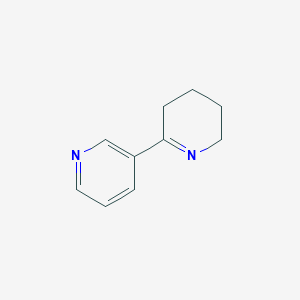

Molecular Structure Analysis

The molecular structure of anabaseine and its derivatives plays a crucial role in their interaction with nicotinic acetylcholine receptors. Structural modifications, such as the introduction of dimethoxybenzylidene groups, have been shown to significantly influence receptor selectivity and activity. These structural features are critical for the development of anabaseine-based therapeutic agents (Kem et al., 2006).

Chemical Reactions and Properties

Anabaseine's reactivity and interaction with nicotinic acetylcholine receptors are influenced by its chemical structure. Research has focused on the synthesis and characterization of anabaseine derivatives, aiming to enhance selectivity and efficacy towards specific receptor subtypes. This work involves understanding the chemical reactions underlying anabaseine's pharmacological effects and its potential as a therapeutic agent (Kem, Mahnir, Papke, & Lingle, 1997).

Physical Properties Analysis

The physical properties of anabaseine, including its solubility, stability, and distribution in biological systems, are essential for its potential medicinal applications. Studies on anabaseine derivatives have shed light on how these physical characteristics affect the compound's biological activity and its interaction with nicotinic acetylcholine receptors (Meyer et al., 1998).

Chemical Properties Analysis

Anabaseine's chemical properties, such as its ability to bind to and activate various nicotinic receptor subtypes, are fundamental to its pharmacological profile. The compound's selective agonist activity at certain receptors suggests its potential for developing new treatments for neurological conditions. Understanding anabaseine's chemical properties is crucial for the synthesis of more effective and selective derivatives (Kem et al., 2006).

科学研究应用

阿尔茨海默病和精神分裂症治疗:阿那巴胺在设计α7尼古丁乙酰胆碱受体激动剂方面发挥了重要作用,例如GTS-21,这些激动剂正在探索用于治疗阿尔茨海默病和精神分裂症等认知障碍(Kem, Rocca, Johnson, & Junoy, 2023)。研究结果支持其合成衍生物DMXBA(GTS-21)改善了动物和人类的记忆,并正在临床试验中用于缓解与精神分裂症相关的认知问题(Kem et al., 2006)。

选择性激动α7受体亚型:苯基亚那巴胺衍生物对α7受体亚型具有高度选择性。这种特异性为治疗像阿尔茨海默病这样的神经病理性疾病提供了治疗潜力(Papke et al., 2004)。

神经保护和认知增强:阿那巴胺及其类似物,包括3(2,4-二甲氧基苄亚那巴胺)(GTS-21),在α7尼古丁乙酰胆碱受体上显示激动剂活性。这种活性可能调节阿尔茨海默病的症状和神经退行性变(Zawieja,Kornprobst和Métais,2012)。此外,阿那巴胺在刺激大鼠额顶叶皮层的尼古丁受体中的作用可能对认知增强产生影响(Summers, Kem, & Giacobini, 1997)。

无脊椎动物毒素和尼古丁受体激动:阿那巴胺是肌肉和神经α-蛇毒素敏感尼古丁受体的有效激动剂,刺激了每种被测试的亚型。这一特性使其成为神经科学研究的重要课题(Kem, Mahnir, Papke, & Lingle, 1997)。

新型杀虫剂的潜力:阿那巴胺衍生物在美洲蟑螂的神经索中对尼古丁乙酰胆碱受体具有高亲和力,为开发新型杀虫剂提供了潜在途径(Ikeda, Utsunomiya, Hirohara, Ozoe, & Mochida, 2009)。

研究受体激活和药物设计:对阿那巴胺的研究有助于表征其对各种尼古丁受体的影响,有助于理解受体激活机制并设计针对这些受体的药物(de Fiebre et al., 1995)。

安全和危害

Anabaseine has several hazard classifications . It is harmful if swallowed (Acute toxicity, oral, category 4: H302), causes skin irritation (Skin corrosion/irritation, category 2: H315), causes serious eye irritation (Serious eye damage/eye irritation, category 2A: H319), and may cause respiratory irritation (Specific target organ toxicity, single exposure, respiratory tract irritation, category 3: H335) .

未来方向

Anabaseine stimulates a wide variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . A synthetic derivative, 3-(2,4-Dimethoxybenzylidene)-Anabaseine (DMXBA; also called GTS-21), improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .

属性

IUPAC Name |

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188266 | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anabaseine | |

CAS RN |

3471-05-4 | |

| Record name | Anabaseine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabaseine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

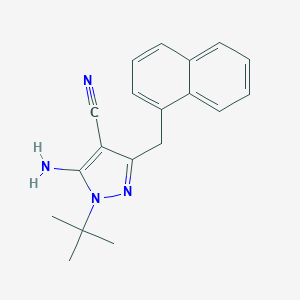

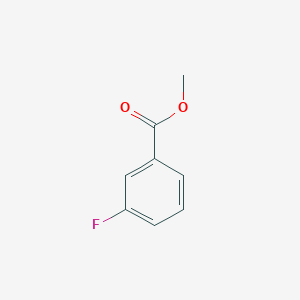

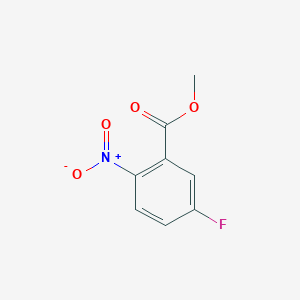

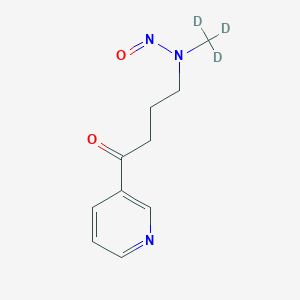

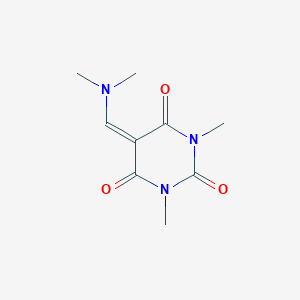

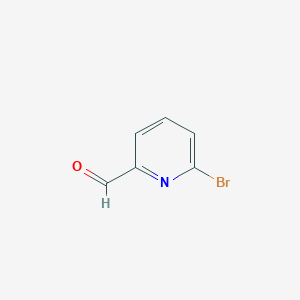

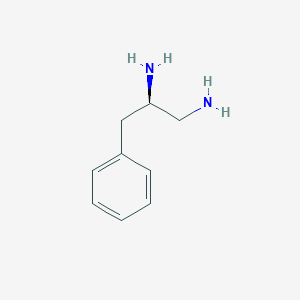

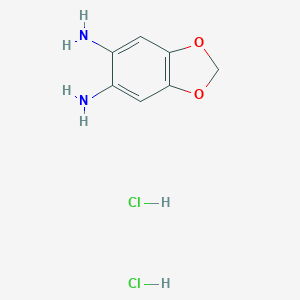

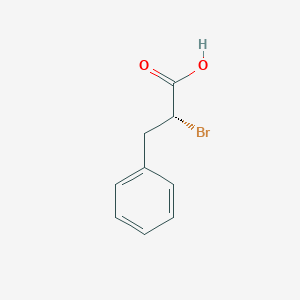

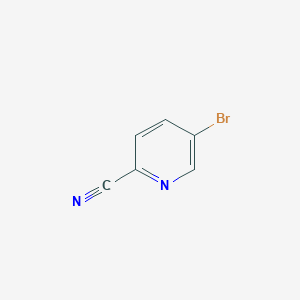

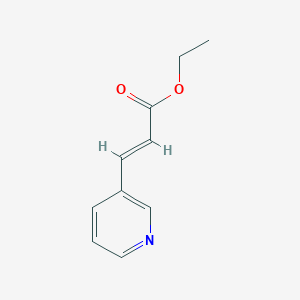

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。